5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride

描述

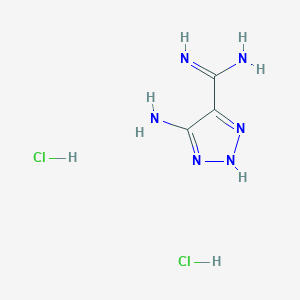

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes a triazole ring, an amino group, and a carboximidamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride typically involves the reaction of carbodiimides with diazo compounds. This process is a cascade nucleophilic addition/cyclization reaction that occurs under mild conditions . The reaction is transition-metal-free, making it an environmentally friendly method. The starting materials are readily available, and the reaction conditions are mild, which helps in achieving high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for scalability, ensuring that the compound can be produced in large quantities with consistent quality. The use of automated reactors and continuous flow systems can further enhance the efficiency and safety of the production process.

化学反应分析

Reaction Mechanisms

The mechanisms underlying the formation of 5-amino-1H-1,2,3-triazoles typically involve:

-

Cycloaddition Reactions : The synthesis often employs cycloaddition reactions between azides and alkynes (CuAAC), which are key in forming the triazole ring structure. This reaction is characterized by its regioselectivity and efficiency under mild conditions .

-

Oxidative Cyclization : Another mechanism involves oxidative cyclization where precursors undergo oxidation in the presence of Lewis acids or oxidants such as ceric ammonium nitrate (CAN), leading to the formation of triazole derivatives .

Antiparasitic Activity

Research has demonstrated that derivatives of 5-amino-1H-1,2,3-triazole exhibit significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Optimization studies have shown that certain compounds from this series can suppress parasite burden significantly in vivo models .

Inhibition Studies

Inhibition studies have indicated that modifications at the C4 and C5 positions of the triazole ring can enhance biological activity against specific targets such as indoleamine 2,3-dioxygenase (IDO) enzymes. These modifications influence binding affinity and selectivity towards biological receptors .

Biological Activity Data

| Compound ID | Target | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | IDO Enzyme | 14.39 | >100-fold |

| Compound B | T. cruzi | <0.5 | >100-fold |

| Compound C | Other Enzymes | >90 | <10-fold |

科学研究应用

Anti-Parasitic Activity

One of the most promising applications of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride lies in its potential as a treatment for Chagas disease, caused by the parasite Trypanosoma cruzi. Research has shown that derivatives of 5-amino-1H-1,2,3-triazole exhibit significant potency against this parasite. For instance, a study identified a series of compounds based on the 5-amino-1H-1,2,3-triazole-4-carboxamide core that demonstrated submicromolar activity (pEC50 > 6) against T. cruzi, with favorable oral exposure and reduced toxicity compared to existing treatments like benznidazole and nifurtimox .

Immunomodulatory Effects

The compound has also been explored for its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. In vitro studies indicated that certain derivatives of 5-amino-1H-1,2,3-triazole effectively inhibited IDO1 with low nanomolar IC50 values. These compounds were shown to enhance T cell activity against cancer cells in murine models, suggesting their potential use in immunotherapy for cancers such as breast cancer . The ability to modulate immune responses positions these triazole derivatives as candidates for further development in cancer treatment.

Targeting Bacterial Resistance Mechanisms

Recent studies have focused on the antibacterial properties of 5-amino-1H-1,2,3-triazole derivatives against resistant bacterial strains. A notable application is in the development of compounds that inhibit the SOS response in bacteria such as Escherichia coli. This response is crucial for bacterial survival under stress conditions and contributes to antibiotic resistance. The refinement of the triazole scaffold led to the identification of analogs that effectively modulate this response by targeting LexA cleavage . Such compounds could potentially serve as novel therapeutics to combat antibiotic resistance.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 5-amino-1H-1,2,3-triazole derivatives has been pivotal in enhancing their biological activities. Various studies have systematically modified the triazole ring and carboxamide groups to optimize their potency and selectivity against specific biological targets:

| Compound | Target | IC50 Value | Activity |

|---|---|---|---|

| Compound 3 | T. cruzi | pEC50 > 6 | Anti-parasitic |

| Compound 4i | IDO1 | < 100 nM | Immunomodulatory |

| Compound X | LexA (E. coli) | Not specified | Antibacterial |

Conclusion and Future Directions

The diverse applications of this compound highlight its potential as a versatile scaffold in drug discovery. Its efficacy against parasitic infections and cancer immunotherapy presents exciting avenues for further research. Additionally, its role in combating bacterial resistance underscores the need for continued exploration of this compound's derivatives.

Future research should focus on:

- Optimizing synthetic pathways for more efficient production.

- Conducting extensive in vivo studies to validate efficacy and safety profiles.

- Exploring combinations with other therapeutic agents to enhance overall treatment outcomes.

The ongoing exploration of this compound could lead to significant advancements in therapeutic strategies for infectious diseases and cancer treatment.

作用机制

The mechanism of action of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

相似化合物的比较

Similar Compounds

5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a similar triazole ring structure but differs in the functional groups attached to the ring.

5-amino-1,2,3-triazole-4-carboxamide: Another similar compound with a carboxamide group instead of a carboximidamide group.

Uniqueness

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

5-Amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride (referred to as ATC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-parasitic and anti-cancer research. This article provides a comprehensive overview of the biological activity of ATC, supported by data tables and relevant case studies.

Overview of 5-Amino-1H-1,2,3-Triazole Compounds

The 1,2,3-triazole scaffold is known for its versatility in medicinal chemistry. The presence of the amino group at the 5-position and the carboximidamide functional group at the 4-position significantly enhance the biological properties of these compounds.

The biological activity of 5-amino-1H-1,2,3-triazole derivatives is primarily attributed to their ability to interact with specific biological targets. For instance, they have been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation and tumor growth. The inhibition of IDO1 can lead to enhanced proliferation and activity of cytotoxic T cells, thereby providing a potential therapeutic approach for cancer immunotherapy .

Anti-Parasitic Activity

A significant area of research focuses on the efficacy of ATC against Trypanosoma cruzi , the causative agent of Chagas' disease. Phenotypic high-content screening against infected VERO cells has identified ATC as a promising candidate with notable anti-parasitic effects. Optimization efforts have improved its potency and metabolic stability, leading to significant suppression of parasite burden in mouse models .

Table 1: Summary of Anti-Parasitic Activity

| Compound | IC50 (µM) | Aqueous Solubility | Metabolic Stability | Efficacy in Mouse Model |

|---|---|---|---|---|

| ATC | <0.5 | High | Moderate | Significant suppression |

Anti-Cancer Activity

Research has also highlighted the potential anti-cancer properties of ATC derivatives. In vitro studies demonstrate that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines while maintaining low toxicity towards non-cancerous cells. For example, compounds derived from the triazole scaffold have shown promising results against breast adenocarcinoma (MCF7) and liver hepatocellular carcinoma (HepG2) cells .

Case Study: Structure-Activity Relationship (SAR)

A study optimizing the structure of ATC revealed that modifications at specific positions significantly influenced its activity. The introduction of halogen substituents and variations in peripheral groups enhanced both potency and selectivity against cancer cells. The most potent derivatives achieved IC50 values in the nanomolar range .

属性

IUPAC Name |

5-amino-2H-triazole-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.2ClH/c4-2(5)1-3(6)8-9-7-1;;/h(H3,4,5)(H3,6,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKPJUIVMIKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。